molecular formula C10H12O4S B2906926 Methyl 3-(Methylsulfonyl)phenylacetate CAS No. 847150-07-6

Methyl 3-(Methylsulfonyl)phenylacetate

Cat. No. B2906926
CAS RN: 847150-07-6
M. Wt: 228.26
InChI Key: PLOWZCWDZYYNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(Methylsulfonyl)phenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of Methyl 3-(Methylsulfonyl)phenylacetate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It also acts as an antioxidant by scavenging free radicals and preventing oxidative stress.
Biochemical and Physiological Effects:
Methyl 3-(Methylsulfonyl)phenylacetate has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 3-(Methylsulfonyl)phenylacetate has several advantages and limitations for lab experiments. One advantage is its high yield and purity when synthesized using the specific method. It is also relatively stable and easy to handle. However, its mechanism of action is not fully understood, which limits its potential use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 3-(Methylsulfonyl)phenylacetate. One direction is to investigate its potential use as a drug delivery system for various therapeutic agents. Another direction is to study its anti-inflammatory and analgesic effects in human clinical trials. Additionally, the synthesis of new compounds using Methyl 3-(Methylsulfonyl)phenylacetate as a precursor could lead to the development of new drugs with novel mechanisms of action.
Conclusion:
In conclusion, Methyl 3-(Methylsulfonyl)phenylacetate is a chemical compound that has potential applications in various fields of scientific research. It is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential applications and to develop new compounds with novel mechanisms of action.

Synthesis Methods

Methyl 3-(Methylsulfonyl)phenylacetate is synthesized using a specific method that involves the reaction between 3-(Methylsulfonyl)phenylacetic acid and methanol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product with high yield and purity.

Scientific Research Applications

Methyl 3-(Methylsulfonyl)phenylacetate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antioxidant properties. It has also been investigated for its potential use as a drug delivery system and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

methyl 2-(3-methylsulfonylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-14-10(11)7-8-4-3-5-9(6-8)15(2,12)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOWZCWDZYYNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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